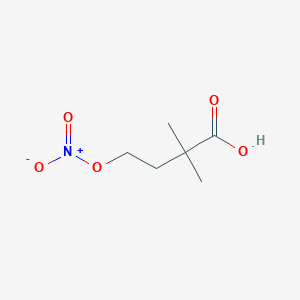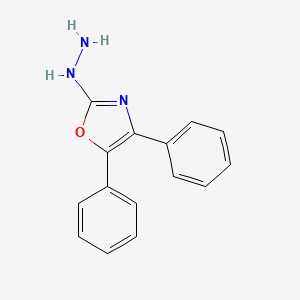![molecular formula C16H12N2O B14741596 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium CAS No. 5563-39-3](/img/structure/B14741596.png)
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium is a heterocyclic compound with a unique structure that includes both cinnoline and phenylethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium typically involves the reaction of cinnoline derivatives with phenylethenyl compounds under specific conditions. One common method involves the use of Rh(III)-catalyzed C-H activation/annulation reactions with 2-phenyl-2H-indazole and internal alkynes . This method results in the formation of structurally important polycyclic heteroaromatic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium include other cinnoline derivatives and phenylethenyl compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cinnoline and phenylethenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5563-39-3 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17-18/h1-12H/b11-10+ |
Clave InChI |
XZYBKQOXETWANU-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C[N+](=NC3=CC=CC=C32)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C[N+](=NC3=CC=CC=C32)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


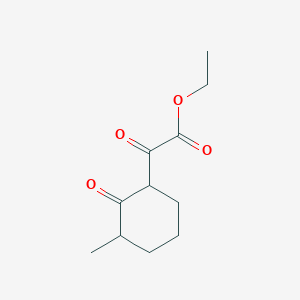
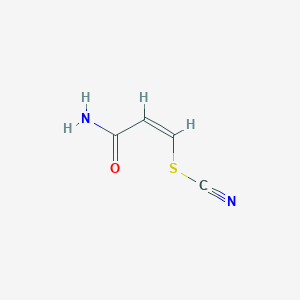
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
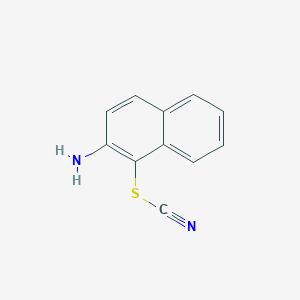
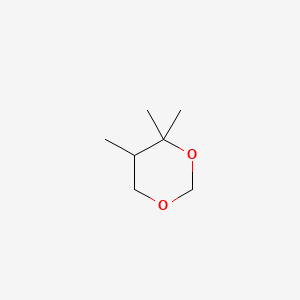
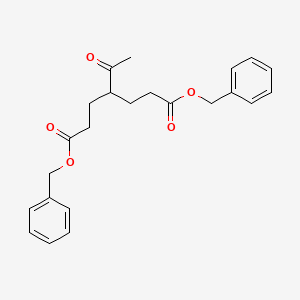
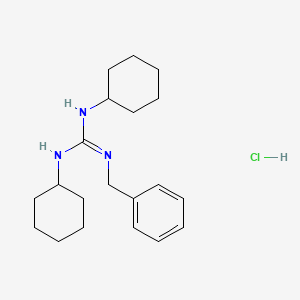
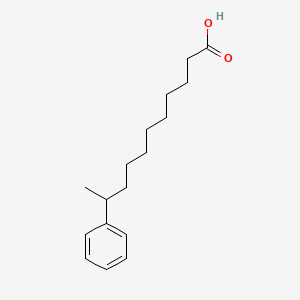
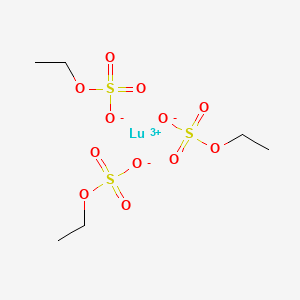
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
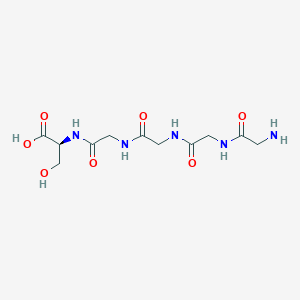
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
